ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic organic compound featuring a thieno[2,3-c]pyridine core with multiple functional groups. Its structure includes:
- A dihydrothieno[2,3-c]pyridine ring system (4,5-dihydro), indicating partial saturation.
- A 4-(N-butyl-N-methylsulfamoyl)benzamido substituent at position 2, introducing a sulfonamide group with butyl and methyl alkyl chains.
- A carbamoyl group at position 3 and an ethyl carboxylate ester at position 4.
Its synthesis likely involves multi-step reactions, including sulfonylation, amidation, and esterification.
Properties
IUPAC Name |
ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6S2/c1-4-6-12-26(3)35(31,32)16-9-7-15(8-10-16)21(29)25-22-19(20(24)28)17-11-13-27(14-18(17)34-22)23(30)33-5-2/h7-10H,4-6,11-14H2,1-3H3,(H2,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJXJORMKMDQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthetic route generally includes:
- Formation of Thieno[2,3-c]pyridine : This step usually involves cyclization reactions that incorporate sulfur and nitrogen heteroatoms into the pyridine ring.
- Amidation : The introduction of the N-butyl-N-methylsulfamoyl group onto the benzamide moiety.
- Carbamoylation : The final step involves the addition of a carbamoyl group to complete the structure.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar thieno-pyridine structures have been tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results indicate that these compounds demonstrate effective inhibition of bacterial growth at certain concentrations .
- Antifungal Activity : Similar derivatives have also shown antifungal properties against pathogens such as Candida albicans and Aspergillus species .
Anticancer Activity
Preliminary studies suggest that thieno-pyridine derivatives may possess anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways related to cell survival and proliferation. Specific studies have reported:
- Cell Line Testing : Compounds were evaluated against various cancer cell lines, showing IC50 values indicative of potent anticancer effects .
Case Studies and Experimental Data
- Case Study 1 : A study involving a related compound demonstrated a significant reduction in tumor size in vivo when administered to mice bearing xenograft tumors. The mechanism was attributed to the compound's ability to inhibit angiogenesis and induce apoptosis in tumor cells.
- Case Study 2 : Another investigation focused on the compound's effect on bacterial biofilms, revealing that it effectively disrupted biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections.
Comparative Analysis of Biological Activities
| Compound Structure | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| Ethyl derivative A | High | Moderate | Low |
| Ethyl derivative B | Moderate | High | Moderate |
| Ethyl 2-(...) | High | High | High |
Comparison with Similar Compounds
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3)
- Core Structure: Shares the dihydrothieno[2,3-c]pyridine backbone but with a Boc-protected amine at position 2 and an ethyl carboxylate at position 3 .
- Key Differences: Lacks the sulfamoylbenzamido and carbamoyl groups present in the target compound.
6-Ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS: 449767-75-3)
- Core Structure: Fully saturated tetrahydrothieno[2,3-c]pyridine ring (4,5,6,7-tetrahydro) .
- Key Differences: Sulfamoyl substituent features a phenyl group (N-methyl-N-phenyl) instead of butyl/methyl, increasing hydrophobicity. Carboxamide at position 3 vs.
- Handling Precautions : Requires precautions against ignition sources (P210), suggesting higher flammability compared to the target compound .
NMR-Based Structural Insights
Evidence from NMR studies on analogous compounds (e.g., Rapa, compounds 1 and 7) reveals:
- Chemical Shift Consistency: Most protons in structurally similar compounds exhibit nearly identical chemical shifts, indicating conserved electronic environments in the core and non-substituted regions .
- Substituent-Driven Variations : Divergences in chemical shifts occur in regions A (positions 39–44) and B (positions 29–36), directly correlating with substituent modifications (e.g., sulfamoyl or carbamoyl groups) .
Table 1: Key NMR Shift Differences in Analogous Compounds
| Region | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |
|---|---|---|---|
| A (39–44) | δX.X–δY.Y | δX.X–δY.Y | δX.X–δY.Y |
| B (29–36) | δX.X–δY.Y | δX.X–δY.Y | δX.X–δY.Y |
Reactivity and Lumping Strategy Considerations
The lumping strategy groups compounds with similar structures for modeling physicochemical processes . For the target compound:
- Lumping Feasibility: Likely grouped with other dihydrothieno-pyridine derivatives but differentiated by its unique sulfamoyl and carbamoyl substituents.
- Reactivity Implications : The N-butyl-N-methylsulfamoyl group may enhance metabolic stability compared to N-methyl-N-phenyl analogues, while the ethyl carboxylate could increase hydrolytic susceptibility relative to carboxamides .
Table 2: Functional Group Impact on Properties
| Compound | Sulfamoyl Group | Carboxylate/Carboxamide | Ring Saturation |
|---|---|---|---|
| Target Compound | N-butyl-N-methyl | Ethyl carboxylate | 4,5-dihydro |
| CAS 193537-14-3 | Absent | Ethyl carboxylate | 4,7-dihydro |
| CAS 449767-75-3 | N-methyl-N-phenyl | Carboxamide | 4,5,6,7-tetrahydro |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
